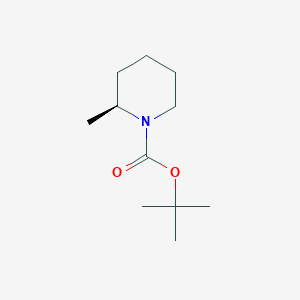

(S)-(+)-N-(Boc)-2-methylpiperidine

Description

Significance of Enantiomerically Pure Piperidine (B6355638) Derivatives in Medicinal Chemistry and Natural Product Synthesis

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The introduction of stereocenters onto the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic profiles. chemicalbook.comrsc.orgguidechem.com Enantiomerically pure piperidine derivatives are crucial for interacting with chiral biological targets such as enzymes and receptors with high specificity, thereby maximizing therapeutic efficacy while minimizing off-target effects.

In the realm of natural product synthesis, many alkaloids feature a substituted piperidine core. The synthesis of these complex molecules often requires the use of chiral building blocks to establish the correct absolute stereochemistry. The enantioselective synthesis of piperidine alkaloids such as (+)-sedamine and (-)-prosophylline (B1248326) showcases the necessity of stereocontrolled approaches to construct the piperidine ring system. nih.gov These natural products often exhibit potent biological activities, making their synthesis a key objective for both academic research and the pharmaceutical industry.

Elucidating the Role of (S)-(+)-N-(Boc)-2-methylpiperidine as a Versatile Chiral Building Block

This compound serves as a prime example of a versatile chiral building block that facilitates the construction of complex molecular architectures. chemimpex.com The "(S)" designation indicates the specific stereochemical configuration at the C2 position of the piperidine ring, while the "Boc" (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom. This protection enhances the compound's stability and allows for controlled reactivity in subsequent synthetic transformations. chemimpex.com

The presence of the chiral methyl group at the C2 position provides a stereochemical handle that can direct the outcome of further reactions, enabling the synthesis of a wide range of enantiomerically enriched 2-substituted piperidine derivatives. Its utility is further expanded by its ability to act as a chiral auxiliary in asymmetric synthesis, guiding the formation of new stereocenters with high levels of control. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 183903-99-3 |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 54-56 °C / 0.05 mmHg |

| Density | 0.937 g/mL at 25 °C |

| Optical Rotation | [α]20/D +46° (c = 1 in Chloroform) |

| Refractive Index | n20/D 1.453 |

This data is compiled from commercial supplier information. chemicalbook.com

Overview of Academic Research Endeavors Pertaining to this compound

Academic research has significantly contributed to understanding and expanding the applications of N-Boc-protected piperidines. A notable area of investigation involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This method allows for the highly enantioselective synthesis of either enantiomer of 2-substituted piperidines from the racemic starting material by using a chiral ligand. This powerful technique has been successfully applied to the synthesis of various piperidine alkaloids and their precursors, demonstrating the strategic importance of accessing enantiomerically pure 2-substituted piperidines.

While much of the foundational work has focused on the racemic or other substituted versions of N-Boc-piperidine, these studies underscore the inherent value and synthetic potential of optically pure variants like this compound. Research into the asymmetric synthesis of piperidine-containing natural products and pharmaceuticals continues to highlight the demand for such chiral building blocks. For instance, the synthesis of dihydropinidine, a piperidine alkaloid, relies on the stereocontrolled introduction of substituents onto the piperidine ring, a process where a chiral precursor like this compound would be highly advantageous.

Spectroscopic Data for this compound

| ¹H NMR (Expected Resonances) | ¹³C NMR (Expected Resonances) |

| ~4.0 ppm (m, 1H, N-CH) | ~155 ppm (C=O, Boc) |

| ~3.8 ppm (m, 1H, N-CH₂) | ~80 ppm (quaternary C, Boc) |

| ~2.8 ppm (m, 1H, N-CH₂) | ~48 ppm (N-CH) |

| ~1.6-1.2 ppm (m, 6H, ring CH₂) | ~39, 30, 26, 20 ppm (ring CH₂) |

| ~1.4 ppm (s, 9H, Boc CH₃) | ~28 ppm (Boc CH₃) |

| ~1.1 ppm (d, 3H, CH₃) | ~17 ppm (CH₃) |

Note: This is a predictive table based on the analysis of similar structures and general NMR principles. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-7-5-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJKRRZIUOQEFW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452135 | |

| Record name | (S)-(+)-N-(Boc)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183903-99-3 | |

| Record name | (S)-(+)-N-(Boc)-2-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(+)-N-(Boc)-2-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S + N Boc 2 Methylpiperidine

Enantioselective Synthesis Routes

Enantioselective methods are designed to generate a specific enantiomer of a chiral product from a prochiral substrate. These routes are often characterized by their high efficiency and atom economy, utilizing chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation Approaches to the Piperidine (B6355638) Ring System

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. nih.gov This method typically involves the reduction of a prochiral unsaturated precursor, such as a substituted pyridine (B92270) or a tetrahydropyridine, using a chiral transition-metal catalyst.

Recent advancements have focused on the asymmetric reduction of pyridinium (B92312) salts. acs.org For instance, the enantioselective hydrogenation of α-aryl and α-heteroaryl-N-benzylpyridinium salts has been achieved with high efficiency using an iridium catalyst bearing a chiral P,N ligand, MeO-BoQPhos. acs.org This approach yields a variety of enantioenriched α-substituted piperidines with excellent enantioselectivity (up to 99.3:0.7 er). acs.org While direct application to 2-methylpyridine (B31789) precursors is a logical extension, the focus has often been on aryl and heteroaryl substituents. The general strategy involves the formation of the piperidine ring through reduction, with the chirality being induced by the catalyst. acs.orgresearchgate.net

Another related approach is the asymmetric hydrogenation of dehydromorpholines, which are structurally similar to dehydropiperidines. nih.gov Using a bisphosphine-rhodium catalyst with a large bite angle, various 2-substituted chiral morpholines have been synthesized in quantitative yields and with up to 99% enantiomeric excess (ee). nih.gov This methodology demonstrates the potential for creating chiral centers at the C2 position of a heterocycle through hydrogenation, a strategy directly applicable to piperidine precursors.

Table 1: Asymmetric Hydrogenation of Pyridinium Salts This table is representative of the general methodology and its potential application for synthesizing chiral piperidines.

| Catalyst System | Substrate Type | Product | Enantiomeric Ratio (er) | Yield | Reference |

| [Ir(COD)Cl]₂/MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium salts | 2-(Hetero)arylpiperidines | Up to 99.3:0.7 | High | acs.org |

| Rh-(1S,2S)-TsDPEN | Cyclic Imines | Amines | 89-98% ee | 94-98% | researchgate.net |

Chiral Catalyst-Mediated Enantioselective Transformations Leading to (S)-(+)-N-(Boc)-2-methylpiperidine

Beyond hydrogenation, various other transformations mediated by chiral catalysts can be employed to synthesize this compound. A notable example is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.gov In this process, deprotonation of N-Boc-piperidine generates a racemic organolithium species. nih.gov The addition of a catalytic amount of a chiral ligand, such as a sparteine-like diamine, leads to a dynamic thermodynamic resolution where one stereoisomer of the organolithium is favored. nih.gov Quenching this equilibrium mixture with an electrophile, like methyl iodide, can furnish the desired 2-substituted piperidine with high enantioselectivity. nih.gov This method has successfully produced a range of 2-substituted piperidines in good yields and excellent enantiomer ratios. nih.gov

Rhodium-catalyzed C-H insertion is another powerful tool. The site selectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, the functionalization of N-Boc-piperidine at the C2 position has been achieved using specific rhodium catalysts like Rh₂(R-TCPTAD)₄, although with variable stereoselectivity. nih.gov

Table 2: Catalytic Dynamic Resolution of rac-N-Boc-2-lithiopiperidine

| Chiral Ligand | Electrophile (E) | Product (N-Boc-2-E-piperidine) | Enantiomeric Ratio (er) | Yield | Reference |

| (-)-Sparteine surrogate | Me₃SiCl | N-Boc-2-(trimethylsilyl)piperidine | 96:4 | 74% | nih.gov |

| (-)-Sparteine surrogate | Allyl Bromide | N-Boc-2-allylpiperidine | 98:2 | 82% | nih.gov |

| (-)-Sparteine surrogate | Benzyl (B1604629) Bromide | N-Boc-2-benzylpiperidine | 98:2 | 81% | nih.gov |

Stereoselective Derivation from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. Synthesizing this compound from these precursors involves a series of stereochemically controlled reactions that transfer the chirality of the starting material to the final product.

A prominent strategy involves the use of chiral amino acids. For example, (R)-phenylglycinol can be used as a chiral auxiliary to cyclize achiral δ-oxoacids into chiral non-racemic bicyclic lactams. rsc.org These lactams serve as versatile intermediates that can be further elaborated. Through a sequence of reduction and manipulation of functional groups, the lactam can be converted into the desired 2-substituted piperidine. This approach allows for an enantiodivergent synthesis, meaning either enantiomer of the final product can be accessed from a single chiral precursor. rsc.org While the published example focuses on 2-arylpiperidines, the methodology is adaptable for the synthesis of 2-alkylpiperidines. rsc.org

Diastereoselective Synthesis Strategies

Diastereoselective strategies introduce a new stereocenter under the influence of a pre-existing one. This control can be exerted by either a removable chiral auxiliary or a stereocenter that is part of the substrate's core structure.

Chiral Auxiliary-Controlled Diastereoselection in Precursor Functionalization

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the new stereocenter is formed, the auxiliary is removed, yielding an enantioenriched product. williams.edu

A classic example is the use of Evans oxazolidinone auxiliaries. williams.edu The auxiliary can be acylated, and the resulting N-acyl oxazolidinone can be deprotonated to form a rigid chiral enolate. This enolate then reacts with electrophiles from the less sterically hindered face, leading to highly diastereoselective alkylation. williams.edu This principle can be applied to create precursors for substituted piperidines. For instance, a side chain that will eventually be part of the piperidine ring can be constructed with the desired stereochemistry using this method. The synthesis of a Merck anti-HIV drug candidate utilized a highly diastereoselective Diels-Alder reaction with a chiral oxazolidinone auxiliary to construct a functionalized cyclopentane (B165970) unit, showcasing the power of this approach in creating multiple stereocenters with high control. nih.gov

Substrate-Controlled Diastereoselective Routes to Piperidine Scaffolds

In substrate-controlled synthesis, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This is often seen in the functionalization of existing piperidine rings.

A well-established method is the diastereoselective α-lithiation and trapping of N-Boc-piperidines. nih.govrsc.org For N-Boc-2-methylpiperidine, treatment with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA can lead to deprotonation at the C6 position. nih.govrsc.org The stereochemical outcome of this lithiation is controlled by the conformation of the N-Boc-2-methylpiperidine, which seeks to avoid unfavorable steric interactions. The resulting organolithium species can then be trapped with an electrophile (e.g., CO₂) to give a 2,6-disubstituted piperidine as a single diastereomer. nih.govrsc.org This demonstrates how an existing substituent (the methyl group at C2) can direct the stereoselective functionalization at another position on the ring.

Similarly, the hydrogenation of substituted pyridines can proceed with high diastereoselectivity depending on the catalyst and the substitution pattern of the substrate. nih.gov For example, hydrogenation of certain disubstituted pyridines using PtO₂ as the catalyst predominantly yields the cis-piperidine diastereomer. nih.govrsc.org This substrate-controlled reduction is a key step in accessing specific diastereomers of substituted piperidines.

Table 3: Diastereoselective Lithiation-Trapping of N-Boc-2-methylpiperidine

| Starting Material | Reagents | Electrophile | Product | Diastereoselectivity | Yield | Reference |

| N-Boc-2-methylpiperidine | s-BuLi, TMEDA | CO₂ | trans-N-Boc-6-carboxy-2-methylpiperidine | Single diastereomer | 82% | nih.gov |

Resolution Techniques for Enantiomeric Enrichment

The separation of racemic mixtures of 2-methylpiperidine (B94953) or its N-protected derivatives is a key challenge in obtaining the desired (S)-enantiomer. Various resolution techniques have been developed to achieve high enantiomeric excess.

Classical Resolution Methods Utilizing Chiral Acids

Classical resolution via diastereomeric salt formation remains a widely used and effective method for separating enantiomers. wikipedia.org This technique involves reacting a racemic base, such as 2-methylpiperidine, with an enantiomerically pure chiral acid. libretexts.org The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

Commonly used chiral resolving agents for racemic bases include:

(+)-Tartaric acid

(-)-Malic acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

The selection of the appropriate chiral acid and solvent system is crucial for efficient separation and is often determined empirically. wikipedia.org After separation, the desired enantiomer of the base can be liberated from the diastereomeric salt by treatment with a strong base. libretexts.org A significant drawback of this method is that at least half of the starting racemic mixture is discarded unless a racemization and recycling process is implemented. wikipedia.org

Enzymatic Resolution Approaches for Enantiomeric Separation

Enzymatic resolution offers a highly selective alternative for the separation of enantiomers under mild reaction conditions. Lipases are a common class of enzymes used for this purpose. For instance, lipase (B570770) PS has been shown to be effective in the enantioselective acylation of N-Boc protected 2-hydroxymethylpiperidine. researchgate.net In the kinetic resolution of racemic N-Boc-2-aryl-4-methylenepiperidines, the use of n-BuLi with the chiral ligand sparteine (B1682161) allows for the isolation of the 2,2-disubstituted products and recovery of the starting materials with high enantiomeric ratios. whiterose.ac.uk

The enantioselectivity of enzymatic reactions can be influenced by the nature of the protecting group on the piperidine nitrogen. Studies on the enzymatic acylation of racemic 2-piperidineethanol (B17955) have indicated that the N-Boc derivative is a slightly better substrate compared to other protecting groups. mdpi.com

| Resolving Agent/Enzyme | Substrate | Outcome | Reference |

| Lipase PS | N-Boc protected 2-hydroxymethylpiperidine | Enantioselective acylation | researchgate.net |

| n-BuLi/(-)-sparteine | N-Boc-2-aryl-4-methylenepiperidines | Kinetic resolution with high enantiomeric ratios | whiterose.ac.uk |

Chiral Chromatography and Preparative Enantioselective Separations

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. csfarmacie.cznih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent method. nih.govchiralpedia.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chiralpedia.comchromatographyonline.com The choice of the mobile phase and the specific chiral selector on the stationary phase can significantly impact the selectivity and resolution of the separation. chromatographyonline.com For instance, the Kromasil CHI-DMB chiral stationary phase has been successfully used to resolve piperidine-2,6-dione derivatives. nih.gov

While highly effective, chiral chromatography can be expensive, particularly the chiral stationary phases themselves. youtube.com

Strategic Implementation and Cleavage of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

Optimization of N-Boc Protection Strategies

The introduction of the Boc group onto the nitrogen of 2-methylpiperidine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Several catalytic systems have been developed to improve the efficiency and chemoselectivity of this reaction. For example, iodine has been shown to be an effective catalyst for the N-tert-butoxycarbonylation of various amines under solvent-free conditions at room temperature. organic-chemistry.org Another efficient method utilizes perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a reusable catalyst for chemoselective N-Boc protection. organic-chemistry.org

Selective N-Boc Deprotection Methodologies in Multi-Step Synthesis

The removal of the Boc group is a crucial step in many synthetic sequences. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, milder and more selective methods are often required, especially in the presence of other acid-labile functional groups. nih.govscispace.com

Recent research has focused on developing alternative deprotection strategies. For example, oxalyl chloride in methanol (B129727) has been reported as a mild and selective reagent for the deprotection of N-Boc groups from a variety of compounds at room temperature. nih.gov Another approach involves the use of a Dawson heteropolyacid catalyst, which is recoverable and reusable, for the selective deprotection of N-Boc groups in amines and sulfamides. scispace.com

Thermolytic deprotection under continuous flow conditions offers another alternative, where careful control of temperature and residence time can achieve selective removal of the Boc group. nih.gov

| Deprotection Reagent/Method | Conditions | Key Features | Reference |

| Oxalyl chloride/Methanol | Room temperature | Mild and selective | nih.gov |

| Dawson heteropolyacid | Heterogeneous catalysis | Recoverable and reusable catalyst | scispace.com |

| Thermolysis | Continuous flow, controlled temperature | Selective deprotection possible | nih.gov |

Reactivity and Derivatization Studies of S + N Boc 2 Methylpiperidine

Functionalization Reactions at the Piperidine (B6355638) Ring System

The presence of the N-Boc group is instrumental in directing the site-selectivity of functionalization reactions on the piperidine ring. It activates the adjacent α-protons (at C-6) towards deprotonation while influencing the stereochemical outcome of reactions at other positions.

The C-2 position of (S)-(+)-N-(Boc)-2-methylpiperidine is a quaternary center and thus cannot be functionalized via C-H activation. Therefore, attention is turned to the C-6 position. The deprotonation of N-Boc protected piperidines at the alpha-position using a strong base like sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is a well-established method for creating a nucleophilic organolithium species. nih.gov

In the case of N-Boc-2-methylpiperidine, this lithiation occurs at the C-6 position. The stereochemical outcome of the subsequent reaction with an electrophile is controlled by the conformation of the lithiated intermediate. Research has shown that for N-Boc 2-methyl piperidine, the lowest energy conformation places the 2-methyl group in an axial position to minimize A(1,3) strain with the bulky Boc group. Deprotonation and subsequent electrophilic attack then occur from the equatorial face, leading to a strong preference for the trans-2,6-disubstituted product. nih.govrsc.org

A study by O'Brien and coworkers demonstrated this principle by treating racemic N-Boc-2-methylpiperidine with s-BuLi and TMEDA at -40 °C, followed by quenching with carbon dioxide. This procedure yielded the corresponding 6-carboxy derivative as a single trans-2,6-diastereomer, which was subsequently methylated to afford the methyl ester. nih.govrsc.org

| Starting Material | Conditions | Electrophile | Product | Diastereomeric Ratio (trans:cis) | Yield |

|---|---|---|---|---|---|

| N-Boc-2-methylpiperidine | 1) s-BuLi, TMEDA, Et₂O, -40 °C, 90 min 2) CO₂(g) | Carbon Dioxide | N-Boc-6-carboxy-2-methylpiperidine | >95:5 | 82% |

| N-Boc-6-carboxy-2-methylpiperidine | MeI, K₂CO₃, DMF | Methyl Iodide | Methyl N-Boc-2-methylpiperidine-6-carboxylate | >95:5 | 97% |

Beyond the α-position, functionalization at other sites on the piperidine ring requires different strategies, often leveraging catalyst control to achieve regioselectivity. The C-3 position is electronically deactivated by the inductive effect of the nitrogen atom, making direct C-H activation challenging. nih.gov An indirect approach, such as the cyclopropanation of a corresponding N-Boc-tetrahydropyridine followed by selective ring-opening, has been proposed as a viable route to C-3 substituted piperidines. nih.govresearchgate.net

In contrast, the C-4 position is more sterically accessible and electronically less deactivated than C-3. Direct C-H functionalization at C-4 can be achieved by using bulky catalysts and protecting groups that sterically hinder the more electronically favored C-2/C-6 positions. nih.gov Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to be effective for functionalizing N-Boc-piperidine, with the regioselectivity being highly dependent on the specific rhodium catalyst and N-substituent used. nih.govresearchgate.net For instance, while many rhodium catalysts favor C-2 insertion, specific catalysts have been designed to favor C-4 functionalization. nih.gov

For N-Boc-3-methylpiperidine, a related substrate, lithiation-trapping has been shown to proceed with high regio- and diastereoselectivity. The lowest energy conformation places the 3-methyl group in an equatorial position, and subsequent directed lithiation occurs preferentially at the C-2 position, leading to the trans-2,5-disubstituted product. nih.gov This highlights the powerful directing effect of existing ring substituents in concert with the N-Boc group.

The functionalization reactions described serve as powerful methods for introducing new stereocenters onto the piperidine scaffold. The existing (S)-stereocenter at C-2 acts as a chiral auxiliary, directing the stereochemical outcome of subsequent transformations and allowing for the diastereoselective synthesis of complex polysubstituted piperidines.

The diastereoselective lithiation at C-6, for example, generates a new stereocenter at that position with a defined relationship to the C-2 methyl group, resulting in the formation of the (2S, 6S) or (2S, 6R) diastereomer depending on the electrophile and reaction pathway. nih.gov Similarly, regio- and stereocontrolled functionalization at the C-3, C-4, or C-5 positions introduces additional stereocenters, enabling the construction of a diverse library of chiral piperidine derivatives from a single enantiopure starting material. nih.gov

Chemical Transformations Involving the N-Boc Carbamate Moiety

The N-Boc group is not only a crucial directing group but also a versatile protecting group that can be readily cleaved or transformed.

The tert-butoxycarbonyl (Boc) protecting group is prized for its stability under a wide range of nucleophilic and basic conditions, yet it can be efficiently removed under acidic conditions. This orthogonality is a cornerstone of its utility in multi-step synthesis.

Standard conditions for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, or with hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane (B91453) or diethyl ether. nih.govorgsyn.org These methods are typically high-yielding and proceed cleanly at room temperature or 0 °C. The resulting product is the corresponding secondary amine, (S)-2-methylpiperidine, usually as an ammonium (B1175870) salt which is neutralized in a basic workup.

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA/DCM, 0 °C to RT, 1-2 h | nih.gov |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol (B129727) | 4 M HCl in Dioxane, RT, 1-4 h | orgsyn.org |

| Oxalyl Chloride | Methanol (MeOH) | 3 equiv. (COCl)₂, MeOH, RT | nih.gov |

Once deprotected, the resulting secondary amine is a versatile nucleophile, ready for subsequent N-functionalization reactions such as alkylation, acylation, arylation, or sulfonylation to generate a wide array of N-substituted (S)-2-methylpiperidines.

While direct conversion of the N-Boc group to another protecting group is not common, a highly effective two-step sequence of deprotection and subsequent reprotection allows for facile interconversion. This strategy is fundamental in complex syntheses where the protecting group requirements change as the synthesis progresses.

For example, to convert this compound to its N-Cbz (benzyloxycarbonyl) or N-Tosyl (p-toluenesulfonyl) analogue, the Boc group is first removed under standard acidic conditions as described in section 3.2.1. The resulting (S)-2-methylpiperidine is then treated with benzyl (B1604629) chloroformate (Cbz-Cl) or tosyl chloride (Ts-Cl), respectively, in the presence of a base such as triethylamine (B128534) or potassium carbonate to neutralize the generated HCl and facilitate the N-acylation/N-sulfonylation. This provides a straightforward and high-yielding route to piperidines with alternative N-protecting groups, enabling different synthetic strategies that may require, for instance, the hydrogenolysis-labile Cbz group or the highly robust Tosyl group.

Synthesis of Diverse Chiral (S)-(+)-2-methylpiperidine Derivatives

The strategic manipulation of this compound allows for the generation of a wide array of chiral piperidine derivatives. These transformations can be broadly categorized into two main approaches: modification of the nitrogen substituent following deprotection and direct functionalization of the piperidine ring.

Preparation of N-Substituted Analogues

The synthesis of N-substituted (S)-(+)-2-methylpiperidine derivatives typically commences with the removal of the Boc protecting group. This deprotection is most commonly achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an appropriate solvent, to yield the corresponding secondary amine, (S)-(+)-2-methylpiperidine. This liberated amine is then subjected to various N-functionalization reactions, including N-alkylation, N-arylation, and N-acylation, to introduce a diverse range of substituents.

N-Alkylation: The direct N-alkylation of (S)-2-methylpiperidine with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base like potassium carbonate in a solvent such as acetonitrile, provides a straightforward route to N-alkylated derivatives. The reaction proceeds via an SN2 mechanism, and conditions can be optimized to favor mono-alkylation.

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen is effectively accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the coupling of (S)-2-methylpiperidine with a variety of aryl halides or triflates, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates.

N-Acylation: N-acylated derivatives are readily prepared by reacting (S)-2-methylpiperidine with acylating agents such as acid chlorides or anhydrides. These reactions are typically rapid and can be performed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine to scavenge the acid byproduct. For instance, the reaction with benzoyl chloride or acetic anhydride (B1165640) yields the corresponding N-benzoyl or N-acetyl derivatives, respectively.

Table 1: Synthesis of N-Substituted (S)-(+)-2-methylpiperidine Derivatives This table is a representative summary based on established synthetic methodologies for N-functionalization of secondary amines. Specific yields can vary based on reaction scale and optimization.

| Entry | N-Substituent | Reagents and Conditions | Typical Yield (%) |

| 1 | Methyl | CH₃I, K₂CO₃, CH₃CN, rt | >90 |

| 2 | Ethyl | CH₃CH₂Br, K₂CO₃, DMF, 60 °C | 85-95 |

| 3 | Benzyl | Benzyl bromide, K₂CO₃, CH₃CN, reflux | 80-90 |

| 4 | Phenyl | Ph-Br, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 70-90 |

| 5 | p-Tolyl | p-Tolyl-Br, Pd(OAc)₂, RuPhos, NaOt-Bu, Toluene, 100 °C | 75-95 |

| 6 | Acetyl | Acetic anhydride, Et₃N, DCM, 0 °C to rt | >95 |

| 7 | Benzoyl | Benzoyl chloride, Pyridine (B92270), DCM, 0 °C to rt | >95 |

Synthesis of Ring-Substituted Derivatives

The direct functionalization of the piperidine ring of this compound offers a more convergent approach to complex derivatives, preserving the chiral center at C2 while introducing new stereocenters. A key strategy for achieving this is through directed metalation, specifically α-lithiation, followed by quenching with various electrophiles.

The presence of the Boc group is instrumental in directing the deprotonation to the C2 and C6 positions. The conformational preference of the N-Boc group can influence the stereochemical outcome of the lithiation and subsequent electrophilic quench. For this compound, the 2-methyl group typically resides in an axial position to minimize A(1,3) strain with the Boc group. This conformational bias directs the deprotonation by a strong base, such as sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to the equatorial proton at the C6 position.

This stereoselective lithiation generates a configurationally stable organolithium species. Subsequent reaction with a range of electrophiles allows for the introduction of substituents at the C6 position with high diastereoselectivity, leading predominantly to the formation of trans-2,6-disubstituted piperidine derivatives. For example, quenching the lithiated intermediate with carbon dioxide, followed by esterification, yields the corresponding trans-pipecolinate ester. rsc.orgrsc.org Similarly, reaction with aldehydes or ketones can introduce hydroxymethyl or related substituents.

Table 2: Diastereoselective Synthesis of Ring-Substituted this compound Derivatives This table is based on reported diastereoselective lithiation-trapping methodologies.

| Entry | Electrophile | Reagents and Conditions | Product (Substituent at C6) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| 1 | CO₂ | 1. s-BuLi, TMEDA, Et₂O, -40 °C, 1.5 h; 2. CO₂(g) | -COOH | >95:5 | 82 | rsc.org |

| 2 | (CH₃)₂SO₄ | 1. s-BuLi, TMEDA, Et₂O, -78 °C; 2. (CH₃)₂SO₄ | -CH₃ | >95:5 | - | |

| 3 | PhCHO | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C; 2. PhCHO | -CH(OH)Ph | 98:2 | 75 | |

| 4 | Acetone | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C; 2. Acetone | -C(OH)(CH₃)₂ | >95:5 | 70 |

Applications of S + N Boc 2 Methylpiperidine in Asymmetric Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality and functionality of (S)-(+)-N-(Boc)-2-methylpiperidine make it an ideal starting material for the synthesis of a wide array of complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group not only enhances its stability but also allows for selective deprotection and further functionalization of the piperidine (B6355638) nitrogen under mild conditions. chemimpex.com

Construction of Diverse Chiral Piperidine-Containing Scaffolds

The piperidine motif is a prevalent structural feature in a vast number of bioactive compounds and approved pharmaceuticals. whiterose.ac.uknih.gov The ability to construct diverse and stereochemically defined piperidine scaffolds is therefore of paramount importance in drug discovery and development. This compound serves as a versatile starting point for generating libraries of such scaffolds. rsc.org

One common strategy involves the diastereoselective functionalization of the piperidine ring. For instance, α-lithiation of N-Boc-2-methylpiperidine using reagents like s-BuLi in the presence of TMEDA, followed by trapping with various electrophiles, allows for the introduction of substituents at the C6 position with high diastereoselectivity. rsc.org This methodology has been successfully employed to synthesize a range of 2,6-disubstituted piperidines. rsc.org

Furthermore, the development of tandem and one-pot strategies has streamlined the synthesis of complex piperidine derivatives. nih.gov These approaches often involve sequential reactions such as Michael additions and intramolecular cyclizations, enabling the efficient construction of highly functionalized piperidine rings from simple precursors. nih.gov The chirality of this compound can be effectively transferred to the final products in these transformations, leading to the formation of enantiomerically enriched scaffolds.

The table below summarizes representative examples of chiral piperidine scaffolds synthesized from this compound and related derivatives.

| Starting Material | Reagents and Conditions | Product Scaffold | Reference |

| N-Boc-2-methylpiperidine | 1. s-BuLi, TMEDA, Et2O, -40 °C; 2. CO2 | trans-2,6-disubstituted piperidine | rsc.org |

| (R)-(-)-2-phenylglycinol derived β-enaminoesters | Intramolecular Corey-Chaykovsky ring-closing | (2S,4S)-2-methylpiperidin-4-ol | rsc.org |

| L-glutamic acid | Multi-step synthesis | Enantiomerically pure 3-(N-Boc amino) piperidine derivatives |

Role in the Total Synthesis of Piperidine-Containing Natural Products

The structural and stereochemical features of this compound make it a valuable chiral pool starting material for the total synthesis of various piperidine-containing natural products, particularly alkaloids.

Indolizidine and quinolizidine (B1214090) alkaloids represent large families of natural products with diverse biological activities. whiterose.ac.uknih.gov The piperidine ring of this compound can be elaborated to form the core structures of these bicyclic alkaloids. For example, synthetic strategies often involve the construction of a second ring fused to the piperidine core. Methodologies like two-directional synthesis and "clip-cycle" approaches have been developed for the asymmetric synthesis of 3,5-disubstituted indolizidines. whiterose.ac.uk While not directly starting from this compound in all published examples, the principles of stereocontrol and ring formation are highly relevant. The synthesis of alkaloids like (+)-monomorine I and (−)-indolizidine 195B has been achieved through asymmetric methods where a chiral piperidine precursor is a key intermediate. researchgate.net

Beyond indolizidine and quinolizidine alkaloids, this compound is a precursor for a variety of other bioactive piperidine alkaloids. nih.govresearchgate.net For instance, the synthesis of 2-substituted piperidine alkaloids often relies on the stereoselective introduction of a side chain at the C2 position. researchgate.net The existing methyl group in this compound can influence the stereochemical outcome of subsequent reactions, enabling the synthesis of specific diastereomers. The development of cascade reactions, combining biocatalysis and organocatalysis, has also opened new avenues for the synthesis of a panel of 2-substituted piperidines. ucd.ie

The following table highlights selected examples of piperidine alkaloids whose synthesis can be conceptually approached using this compound or related chiral piperidine building blocks.

| Alkaloid Class | Representative Alkaloid | Key Synthetic Strategy | Reference |

| Indolizidine Alkaloids | (+)-Monomorine I | Asymmetric synthesis using chiral auxiliaries | researchgate.net |

| Quinolizidine Alkaloids | Lupanine | Biosynthetically derived from lysine (B10760008) via piperideine intermediates | nih.gov |

| Phenanthroindolizidine Alkaloids | 14-Hydroxyantofine, Antofine | Asymmetric deprotonation/diastereoselective carbonyl addition | rsc.org |

| Simple Piperidine Alkaloids | Sedamine | Gold(I)-catalyzed cyclization of sulfamate (B1201201) esters | researchgate.net |

Application in the Asymmetric Synthesis of Pharmaceutical Intermediates

The piperidine ring is a privileged scaffold in medicinal chemistry, and the demand for enantiomerically pure piperidine-based pharmaceutical intermediates is high. chemimpex.comnih.gov this compound serves as a crucial starting material for the synthesis of such intermediates. chemimpex.com

The synthesis of complex APIs often involves the assembly of multiple chiral fragments. This compound provides a readily available chiral fragment that can be incorporated into the final drug structure. chemimpex.com For example, the synthesis of key intermediates for narcotic analgesics like remifentanil involves the elaboration of a piperidine core. researchgate.net While the specific example starts from 1-benzylpiperidin-4-one, the principles of stereoselective synthesis of highly substituted piperidines are broadly applicable. The development of efficient synthetic routes to key intermediates such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate highlights the importance of piperidine chemistry in the pharmaceutical industry. researchgate.net

The versatility of this compound and its derivatives in the synthesis of pharmaceutical intermediates is further demonstrated by their use in creating libraries of 3D fragments for fragment-based drug discovery. rsc.org The ability to generate a diverse set of stereochemically defined piperidine building blocks is crucial for exploring the chemical space around a biological target.

The table below provides examples of pharmaceutical intermediates that can be synthesized from or are structurally related to this compound.

| Pharmaceutical Intermediate | Therapeutic Area | Synthetic Approach | Reference |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Narcotic Analgesics | Multi-step synthesis from a piperidone precursor | researchgate.net |

| Enantiomerically pure 3-aminopiperidine derivatives | Dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin) | Synthesis from L-glutamic acid | |

| Aminofluoropiperidine precursors | Calcitonin gene-related peptide (CGRP) receptor antagonists | Asymmetric hydrogenation of pyridine (B92270) derivatives | nih.gov |

Stereoselective Construction of Drug Candidate Components

The piperidine scaffold is a ubiquitous structural motif found in a vast number of biologically active compounds and approved drugs. The ability to introduce substituents at specific positions with defined stereochemistry is therefore of paramount importance in drug discovery and development. This compound serves as a key starting material or intermediate in the synthesis of such molecules, where its inherent chirality is transferred to the final product.

A notable application is in the synthesis of local anesthetics. For instance, the enantiomers of the local anesthetic ropivacaine, which contains a 2,6-dimethylpiperidine (B1222252) core, exhibit different toxicities. The synthesis of the pure (S)-enantiomer is therefore highly desirable. Methodologies involving the dynamic resolution of N-Boc-2-lithiopiperidine, a related species, have been developed to produce enantiomerically enriched 2-substituted piperidines that are precursors to molecules like (S)-(−)-ropivacaine. nih.gov This approach allows for the introduction of various side chains with high enantioselectivity. nih.gov

Furthermore, the 2-substituted piperidine framework is central to many neurokinin-1 (NK1) receptor antagonists, a class of drugs investigated for treating conditions like emesis and depression. nih.govcardiff.ac.uk The synthesis of potent NK1 antagonists often requires precise control over the stereochemistry of a substituted piperidine ring. Research in this area has shown that lithiation of N-Boc protected phenylpiperidines occurs selectively, enabling the synthesis of 2,2-disubstituted piperidine NK1 antagonists with high potency. The stereochemistry at the piperidine's quaternary center is crucial for its bioactivity.

The strategic introduction of the chiral piperidine moiety can significantly enhance the physicochemical and pharmacokinetic properties of a drug candidate, improving aspects like solubility and metabolic stability. nih.gov The versatility of this compound as a chiral building block allows chemists to construct these complex and stereochemically rich drug components with greater precision. nih.gov

Employment as a Chiral Auxiliary for Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. The rigid ring conformation of the (S)-2-methylpiperidine unit makes it a suitable candidate for such a role, directing the approach of reagents from the less sterically hindered face.

Diastereoselective Alkylations and Arylations Guided by the Chiral Piperidine

In this strategy, the (S)-2-methylpiperidine moiety is typically acylated and then deprotonated to form a chiral enolate. The steric bulk of the piperidine ring then directs incoming electrophiles (alkyl or aryl groups) to the opposite face of the enolate, resulting in a diastereoselective C-C bond formation. nih.gov While specific documented examples employing N-acyl derivatives of (S)-(+)-N-Boc-2-methylpiperidine are not widespread in the literature, the principle is well-established with other chiral auxiliaries, such as the Schöllkopf bis-lactim ethers used for synthesizing arylglycine derivatives. nih.gov

The general mechanism for such a diastereoselective alkylation is outlined below:

Acylation of (S)-2-methylpiperidine (after removal of the Boc group).

Deprotonation with a strong base (e.g., lithium diisopropylamide) to form a planar, chiral enolate.

The bulky piperidine ring blocks one face of the enolate.

The electrophile (e.g., an alkyl halide) attacks from the less hindered face.

The resulting product has a new stereocenter with a specific configuration relative to the auxiliary.

Hydrolysis cleaves the auxiliary, yielding an enantiomerically enriched carboxylic acid derivative, and the chiral piperidine can often be recovered. nih.gov

This methodology has been successfully applied using various chiral amines and aldehydes to achieve high diastereoselectivity in alkylation reactions. rsc.orgnih.gov

| Reaction Type | Chiral Director | General Substrate | Key Feature | Typical Outcome |

| Diastereoselective Alkylation | Chiral Amine Auxiliary | N-Acyl Derivative | Steric hindrance from the chiral auxiliary guides the approach of the electrophile. | High diastereomeric excess (>95% d.e.) in the alkylated product. nih.gov |

| Diastereoselective Arylation | Chiral Bis-lactim Ether | Zincated Glycine Equivalent | A custom phosphine (B1218219) ligand promotes coupling with aryl chlorides. | High yield and diastereoselectivity (up to 98:2 d.r.). nih.gov |

Asymmetric Additions to Unsaturated Systems Templated by this compound Derivatives

Similar to alkylations, the chiral piperidine auxiliary can control the stereochemistry of conjugate additions (Michael additions) to α,β-unsaturated systems. masterorganicchemistry.comwikipedia.org When an α,β-unsaturated carbonyl compound is attached to the (S)-2-methylpiperidine nitrogen, the auxiliary controls the conformation of the enone system. researchgate.net This conformational locking dictates the trajectory of an incoming nucleophile, such as an organocuprate (Gilman reagent) or an enolate. wikipedia.org

The nucleophile adds to the β-carbon of the unsaturated system from the face opposite to the bulky piperidine ring, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary provides an enantiomerically enriched product. This strategy is a powerful method for creating β-substituted chiral building blocks. researchgate.net

| Reaction Type | Chiral Director | Unsaturated System | Nucleophile | Key Principle |

| Conjugate Addition | Chiral Oxazolidinone | N-Enoyl Oxazolidinone | Organocuprate Reagents | The chiral auxiliary controls the s-cis/s-trans conformation of the enoyl moiety, exposing one face to nucleophilic attack. researchgate.net |

| Michael Addition | Chiral Amine | α,β-Unsaturated Ester | Lithium Enolates | The chiral amine auxiliary directs the 1,4-addition of the nucleophile to achieve stereocontrol. wikipedia.org |

Precursor for the Design and Synthesis of Chiral Ligands in Asymmetric Catalysis

Perhaps one of the most sophisticated applications of this compound is its use as a chiral scaffold for the synthesis of novel ligands for transition metal-catalyzed asymmetric reactions. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in P,N-ligands has proven to be highly effective, often outperforming traditional C2-symmetric ligands. nih.gov The stereogenic center of the piperidine ring provides the chiral information necessary to create an asymmetric environment around the metal center.

Development of Chiral Phosphine Ligands Derived from this compound

The synthesis of chiral P,N-ligands from (S)-2-methylpiperidine (obtained after deprotection of the Boc group) can be envisioned through established synthetic routes. nih.gov A common method involves the reaction of a metalated secondary amine with a chlorophosphine.

A plausible synthetic pathway would be:

Deprotection of this compound to yield (S)-2-methylpiperidine.

Reaction of (S)-2-methylpiperidine with a suitable phosphine precursor, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), often in the presence of a base. An alternative involves lithiation of the piperidine's N-H bond followed by quenching with the chlorophosphine. nih.gov

This approach allows for the modular synthesis of a library of ligands by varying the substituents on the phosphorus atom, enabling the fine-tuning of the ligand's steric and electronic properties for a specific catalytic application. nih.govresearchgate.net

Application of Derived Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Once synthesized, these chiral P,N-ligands, featuring the (S)-2-methylpiperidine backbone, can be complexed with various transition metals, such as palladium, rhodium, iridium, or copper. mdpi.comgoogle.com These metal complexes are potent catalysts for a wide range of asymmetric transformations. The ligand creates a chiral pocket around the metal, influencing the binding of the substrate and forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.gov

Potential applications for such catalysts include:

Asymmetric Hydrogenation: Reduction of prochiral olefins, ketones, or imines to produce chiral alkanes, alcohols, or amines.

Asymmetric C-C Bond Formation: Reactions like allylic alkylations and Heck reactions, where new carbon-carbon bonds are formed with high enantioselectivity.

Asymmetric Arylation: Cross-coupling reactions to form chiral biaryl compounds or introduce aryl groups at stereogenic centers. nih.gov

The rigidity of the piperidine ring in these ligands can limit conformational flexibility, which is often key to achieving high levels of enantioselectivity in the catalyzed reaction. google.com

| Catalyst Component | Description | Role in Asymmetric Catalysis |

| (S)-2-Methylpiperidine Scaffold | The chiral backbone of the ligand. | Provides the fundamental source of asymmetry. Its rigid structure helps create a well-defined chiral pocket. |

| Phosphine Group (e.g., -PPh₂) | The "soft" donor atom. | Coordinates strongly to late transition metals and influences the electronic properties of the catalyst. Its steric bulk is tunable. nih.gov |

| Transition Metal (e.g., Pd, Rh) | The active center of the catalyst. | Binds the substrates and facilitates the chemical transformation (e.g., bond cleavage and formation). |

| Metal-Ligand Complex | The complete asymmetric catalyst. | The chiral ligand modulates the metal's reactivity and dictates the stereochemical outcome of the reaction. nih.gov |

Mechanistic Insights and Theoretical Investigations of S + N Boc 2 Methylpiperidine

Conformational Analysis of the Piperidine (B6355638) Ring System and N-Boc Group

The non-planar nature of the piperidine ring, coupled with the rotational and inversional dynamics of the N-Boc group, gives rise to a complex mixture of conformers in equilibrium. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's reactivity and the stereochemical outcome of its reactions.

Determination of Preferred Chair Conformations and Inversion Dynamics

The piperidine ring in (S)-(+)-N-(Boc)-2-methylpiperidine predominantly adopts a chair conformation to minimize torsional strain. However, the presence of substituents leads to two distinct chair conformers that can interconvert through a process known as ring inversion. For N-Boc-2-methylpiperidine, the key equilibrium is between the conformer with the 2-methyl group in an axial position and the one with it in an equatorial position.

Computational studies and NMR spectroscopy are powerful tools for investigating these conformational preferences. In the case of N-Boc-2-methylpiperidine, it is suggested that the lowest energy conformation has the 2-methyl group in an axial orientation to avoid unfavorable A(1,3)-type strain with the N-Boc group. rsc.org This contrasts with the typical preference for equatorial substituents in monosubstituted cyclohexanes. The steric bulk of the Boc group plays a dominant role in dictating the conformational equilibrium.

The process of ring inversion involves passing through higher-energy transition states, such as twist-boat and boat conformations. The energy barrier for ring inversion in piperidine derivatives is influenced by the nature of the N-substituent. For some N-substituted piperidines, this barrier can be around 8.0 kcal/mol. Dynamic NMR studies on related N-acylpiperidines have shown that the interconversion between conformers can be observed and quantified by monitoring changes in the NMR spectrum with temperature. researchgate.netnih.gov

Table 1: Calculated Conformational Data for N-Substituted Piperidines

| Compound | Method | Conformational Process | Calculated Barrier (kcal/mol) |

| N-Acyloxy-2,2,6,6-tetramethylpiperidines | NMR Spectroscopy | Ring Inversion, Nitrogen Inversion, N-O Bond Rotation | ~11 (contribution from nitrogen inversion) |

| N-Methyl Piperidine (NMP) | DFT-SIC Calculations | Chair to Twist Transformation (in 3s excited state) | 0.062 eV (Enthalpy) |

This table presents a selection of computational and experimental data for related piperidine systems to illustrate the energetic landscape of conformational changes. Data for this compound itself is limited in the public domain, but these examples provide valuable context.

Stereoelectronic Effects and Conformational Preferences of the N-Boc Moiety

The N-Boc group introduces further conformational complexity due to restricted rotation around the N-C(O) amide bond, which possesses partial double bond character. nih.gov This leads to the existence of rotamers. Furthermore, the nitrogen atom itself can undergo inversion, contributing to the dynamic behavior of the molecule.

The interplay between the piperidine ring conformation and the orientation of the Boc group is governed by stereoelectronic effects. These are subtle interactions involving the alignment of orbitals that can significantly influence conformational stability. For instance, hyperconjugative interactions between the nitrogen lone pair and anti-bonding orbitals of adjacent C-C or C-H bonds can stabilize certain conformations. In N-acylpiperidines, the orientation of the acyl group is a result of minimizing steric clashes and optimizing these electronic interactions.

NMR studies on N-Boc protected piperidines often show broadened signals at room temperature, which resolve into distinct signals at lower temperatures. researchgate.net This is indicative of slow conformational exchange on the NMR timescale, arising from the hindered rotation around the C-N bond of the carbamate. researchgate.net

Influence of Conformational Isomerism on Reactivity and Selectivity

The conformational preferences of this compound have a profound impact on its reactivity and the stereoselectivity of its transformations. Reactions often proceed through the most stable ground-state conformer, or a slightly higher energy conformer that is more reactive.

A key example is the α-lithiation of N-Boc-piperidines. The stereochemical outcome of deprotonation and subsequent reaction with an electrophile is dictated by the conformation of the starting material. For N-Boc-2-methylpiperidine, equatorial lithiation from the conformer with an axial 2-methyl group is expected to lead to the 2,6-trans product. rsc.org This highlights how controlling the conformational equilibrium can be a powerful strategy for achieving high diastereoselectivity in synthesis.

The dynamic resolution of N-Boc-2-lithiopiperidine further illustrates the importance of conformational dynamics. nih.gov In these processes, a chiral ligand coordinates to the lithium atom, influencing the carbanion inversion and allowing for the selective formation of one stereoisomer upon reaction with an electrophile. nih.gov

Elucidation of Reaction Mechanisms in Transformations Involving this compound

A detailed understanding of the reaction mechanisms involving this chiral building block is essential for optimizing reaction conditions and predicting product distributions. This involves identifying transition states and mapping out the energetic profiles of reaction pathways.

Transition State Analysis of Stereoselective Reactions

Computational chemistry provides a powerful lens for examining the transition states of reactions involving this compound. By modeling the structures and energies of transition states, chemists can rationalize the observed stereoselectivity.

For stereoselective reactions, there will be two or more competing diastereomeric transition states leading to different stereoisomeric products. The difference in the free energy of activation (ΔΔG‡) between these transition states determines the product ratio. Even small energy differences can lead to high levels of selectivity.

In the context of α-lithiation/alkylation, the transition state will involve the coordinated organolithium species, the electrophile, and potentially solvent or additive molecules like TMEDA. nih.gov The stereochemistry of the final product is set at this stage, and the relative energies of the competing transition states will be influenced by steric and electronic factors arising from the conformation of the N-Boc-piperidine ring.

Kinetic and Thermodynamic Profiling of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively. By measuring reaction rates under different conditions (e.g., temperature, concentration), it is possible to determine the activation parameters (enthalpy and entropy of activation) for a given transformation.

For reactions such as the dynamic thermodynamic resolution of N-Boc-2-lithiopiperidine, both kinetic and thermodynamic factors are at play. nih.gov The system is allowed to equilibrate thermodynamically to favor one stereoisomer of the organolithium intermediate, which is then trapped kinetically by reaction with an electrophile. nih.gov Understanding the kinetic and thermodynamic parameters for each step (deprotonation, carbanion inversion, and electrophilic trapping) is crucial for optimizing such processes.

Table 2: Illustrative Kinetic and Thermodynamic Parameters in a Related System

| Reaction Step | Parameter | Value | Significance |

| Mg·dNTP binding to DNA polymerase | Kd | ≤ 37 mM | Weak binding of the first metal ion to the open enzyme state. |

| Second Mg2+ binding to closed complex | Kd | 3.7 mM | Tighter binding of the catalytic metal ion facilitates the chemical step. |

| Nucleotide incorporation | kcat/Km | Increases 12-fold with increased Mg2+ | Demonstrates the influence of a cofactor on kinetic efficiency and specificity. |

This table presents kinetic and thermodynamic data from a study on DNA polymerase to illustrate the types of parameters that are determined in mechanistic studies. nih.gov While not directly on this compound, it showcases how such data provides insight into the roles of different species in a reaction pathway.

Computational Chemistry Approaches

Computational chemistry serves as a powerful lens to examine the intricacies of molecular systems. For this compound, these methods elucidate the molecule's three-dimensional structure, dynamic behavior, and reactivity. The primary tools for these investigations are Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and other quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. A key application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. For this compound, this involves finding the most stable conformations of the piperidine ring and the orientation of the N-Boc (tert-butoxycarbonyl) group.

The piperidine ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. Within this conformation, two principal arrangements are possible for the 2-methyl group: axial and equatorial. DFT calculations consistently show that the equatorial position is significantly more stable due to the avoidance of 1,3-diaxial interactions.

Furthermore, the bulky N-Boc group introduces another layer of conformational complexity due to its rotation around the C-N bond. This rotation is not free and has a measurable energy barrier. DFT calculations can map the potential energy surface of this rotation, identifying the transition state and the energy required to move between stable rotamers. While specific studies on this compound are not prevalent in the literature, research on the closely related N-Boc-2-phenylpiperidine has shown that the barrier to Boc group rotation is quite low, with a calculated half-life of approximately 4 seconds at -78 °C. acs.orgfigshare.com This rapid rotation is a critical factor in its reactivity.

A typical output from DFT calculations includes optimized geometric parameters and relative energies for different conformers.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Equatorial Conformer of this compound

| Parameter | Value (Illustrative) |

| C2-N1 Bond Length | 1.48 Å |

| N1-C(Boc) Bond Length | 1.37 Å |

| C2-C(Methyl) Bond Length | 1.54 Å |

| C2-N1-C6 Dihedral Angle | -55.2° |

| H-C2-N1-C(Boc) Dihedral Angle | 178.5° |

| Note: These values are illustrative and represent typical results from a DFT calculation at a level like B3LYP/6-31G. Actual values would be derived from specific computational studies.* |

The energy difference between conformers is crucial for understanding the equilibrium population of each state, as described by the Boltzmann distribution.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds or longer, MD can reveal the transitions between different chair, boat, and twist-boat conformations of the piperidine ring. Studies on similar systems like N-methyl piperidine have used computational models to identify and characterize the equilibrium between chair and twist structures. rsc.org

Analyze Solvent Effects: Placing the molecule in a simulated box of solvent (e.g., water or THF) allows for the study of intermolecular interactions, such as hydrogen bonding between the Boc group's carbonyl oxygen and solvent molecules.

Simulate Intermolecular Interactions: MD is instrumental in understanding how this compound interacts with other molecules, such as reactants, catalysts, or biological macromolecules. mdpi.com This is particularly relevant in drug discovery, where simulations can predict the binding affinity and mode of interaction with a target protein. nih.gov

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms at each time step. Analysis of this trajectory can yield data on conformational populations, interaction energies, and diffusion coefficients.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in THF

| Property | Description | Illustrative Value |

| Conformational Population (Chair) | Percentage of simulation time spent in the chair conformation. | >95% |

| Conformational Population (Twist-Boat) | Percentage of simulation time spent in twist-boat conformations. | <5% |

| Boc Group Rotational Frequency | The rate at which the Boc group rotates around the C-N bond. | High (ps⁻¹ scale) |

| Average Solvent Interaction Energy | The average energy of interaction between the solute and solvent molecules. | -15 kcal/mol |

| Note: These values are illustrative, based on typical findings for similar molecules in MD simulations. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity through Quantum Chemical Calculations

Quantum chemical methods, particularly DFT, are invaluable for predicting the reactivity and selectivity of chemical reactions. mdpi.com For this compound, these calculations can provide critical insights into reactions such as lithiation, a common strategy for functionalizing N-Boc heterocycles. whiterose.ac.uk

Reactivity: Reactivity can be assessed by examining frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides a measure of chemical reactivity.

Regioselectivity: In reactions like deprotonation (lithiation), there are multiple potentially reactive sites. DFT calculations can determine the relative acidities of the protons at different positions (e.g., C2 vs. C6) by calculating the energies of the corresponding conjugate bases (anions). The most stable anion corresponds to the most acidic proton and, therefore, the most likely site of deprotonation. The N-Boc group is a powerful directed metalation group, and calculations can quantify its directing effect.

Stereoselectivity: When a new stereocenter is formed during a reaction, quantum chemistry can predict which diastereomer or enantiomer will be favored. This is achieved by calculating the energies of the transition states leading to the different products. According to transition state theory, the reaction pathway with the lowest energy transition state will be the fastest and yield the major product. Computational studies on the asymmetric lithiation of N-Boc pyrrolidine, for instance, have successfully correlated calculated transition state energies with experimentally observed enantioselectivity. whiterose.ac.uk

Table 3: Illustrative Quantum Chemical Data for Predicting Reactivity of this compound

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 8.0 eV |

| Calculated pKa (C2-H) | Predicted acidity of the proton at the C2 position. | ~45 |

| Calculated pKa (C6-Hax) | Predicted acidity of the axial proton at the C6 position. | ~50 |

| ΔG‡ (pro-S attack) | Gibbs free energy of activation for attack leading to the S product. | 11.5 kcal/mol |

| ΔG‡ (pro-R attack) | Gibbs free energy of activation for attack leading to the R product. | 12.8 kcal/mol |

| Note: These values are illustrative and derived from the types of results presented in computational studies on analogous systems. mdpi.comwhiterose.ac.uk |

By combining these computational approaches, researchers can build a comprehensive, dynamic, and predictive model of this compound's chemical nature, guiding its efficient use in synthesis and rational design of new molecules.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern synthetic organic chemistry. For (S)-(+)-N-(Boc)-2-methylpiperidine, future research will likely focus on developing synthetic routes that are more sustainable and atom-economical than traditional methods. Current strategies often rely on classical resolutions or the use of chiral auxiliaries, which can be inefficient and generate significant waste.

Another promising avenue is the use of bio-catalysis, where enzymes are used to achieve high stereoselectivity. While not yet widely applied to this specific compound, research into the broader class of piperidines suggests that transaminases or imine reductases could be engineered to facilitate the asymmetric synthesis of the 2-methylpiperidine (B94953) core.

Exploration of Novel Catalytic and Biocatalytic Applications

Beyond its role as a synthetic intermediate, the rigid, chiral scaffold of this compound makes it an attractive candidate for the development of novel catalysts and ligands. The piperidine (B6355638) ring can be further functionalized to create bidentate or tridentate ligands for asymmetric metal catalysis. The stereogenic center at the 2-position can effectively control the facial selectivity in a variety of chemical transformations.

Future research is anticipated to explore the derivatization of the piperidine nitrogen after the removal of the Boc protecting group, allowing for the attachment of various coordinating moieties. These new chiral ligands could find applications in asymmetric hydrogenations, cross-coupling reactions, and other carbon-carbon bond-forming reactions.

In the realm of biocatalysis, engineered enzymes that incorporate non-natural amino acids with piperidine-based side chains could lead to novel biocatalysts with enhanced stability or altered substrate specificity. The unique conformational constraints imposed by the 2-methylpiperidine ring could be harnessed to create highly specific active sites for targeted enzymatic transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. The integration of the synthesis of this compound into flow chemistry platforms represents a key area for future development.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. For instance, catalytic hydrogenations can be performed more safely and efficiently in flow systems, as the handling of gaseous hydrogen is more manageable on a smaller, continuous scale. The subsequent N-protection with Boc anhydride (B1165640) can also be integrated into a multi-step flow sequence, allowing for a seamless and automated production process.

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the discovery of new derivatives and applications. These platforms can rapidly screen different catalysts, reaction conditions, and substrates, facilitating the optimization of synthetic routes and the exploration of the chemical space around the (S)-2-methylpiperidine scaffold.

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules and the prediction of their properties. For this compound, advanced computational studies can provide valuable insights into its conformational preferences, which are crucial for its application as a chiral building block or ligand.

Density functional theory (DFT) calculations can be used to predict the most stable conformations of the molecule and its derivatives, as well as to elucidate the transition states of reactions in which it participates. This information can guide the design of new catalysts and reagents that are tailored to achieve specific stereochemical outcomes.

Furthermore, molecular dynamics simulations can be employed to study the interactions of piperidine-based ligands with metal centers or the binding of piperidine-containing molecules to biological targets. These in silico studies can help to prioritize synthetic targets and reduce the need for extensive experimental screening, ultimately accelerating the discovery of new and improved applications for this compound.

Q & A

Q. How can the PICO/SPIDER framework structure studies on this compound’s reactivity?

- Population (P) : Boc-protected piperidine derivatives.

- Intervention (I) : Chiral catalysts or reaction conditions.

- Comparison (C) : Racemic vs. enantiopure substrates.

- Outcome (O) : Enantioselectivity, yield, reaction rate.

- SPIDER : Sample (organic chemists), Phenomenon (stereochemical control), Design (computational/experimental), Evaluation (ee, kinetics), Research type (mechanistic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.